
PENICILLIN G PROCAINE
Übersicht
Beschreibung
Penicillin G procaine, also known as procaine benzylpenicillin, is a β-lactam antibiotic that belongs to the penicillin family. It is a combination of penicillin G and procaine, a local anesthetic. This compound is used to treat a variety of bacterial infections, including syphilis, anthrax, mouth infections, pneumonia, diphtheria, cellulitis, and animal bites . It is administered via intramuscular injection and is known for its long-acting formulation .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Benzylpenicillin-Procain wird durch Reaktion von Penicillin G-Kalium mit Procainhydrochlorid synthetisiert. Das Verfahren umfasst das Auflösen von Procainhydrochlorid in einem Mischbehälter und dessen anschließende Zugabe zu einer Lösung von Penicillin G-Kalium durch einen sterilen Filter. Das Gemisch wird dann homogenisiert, um Benzylpenicillin-Procain zu bilden .
Industrielle Produktionsverfahren
In industriellen Umgebungen umfasst die Herstellung von Benzylpenicillin-Procain mehrere Schritte:
- Einführung von inaktiven Inhaltsstoffen in einen Mischbehälter und Sterilisation des Gemischs.
- Auflösen von Procainhydrochlorid in einem separaten Tank.
- Zugabe der Procainhydrochlorid-Lösung zur Penicillin G-Kalium-Lösung durch einen sterilen Filter.
- Homogenisierung des Gemischs, um Benzylpenicillin-Procain zu bilden.
- Überführung der resultierenden Suspension in einen Vorratsbehälter und Abfüllung in Behälter .
Analyse Chemischer Reaktionen
Reaktionstypen
Benzylpenicillin-Procain unterliegt verschiedenen chemischen Reaktionen, darunter Hydrolyse- und Substitutionsreaktionen. Die Hydrolyse von Benzylpenicillin-Procain führt zur Freisetzung von Penicillin G und Procain .
Häufige Reagenzien und Bedingungen
Hydrolyse: Diese Reaktion tritt in wässrigen Lösungen auf und wird durch Enzyme wie Penicillinase erleichtert.
Substitution: Penicillin G kann Substitutionsreaktionen mit Nukleophilen eingehen, die zur Bildung verschiedener Penicillinderivate führen.
Hauptprodukte, die gebildet werden
Hydrolyse: Penicillin G und Procain.
Substitution: Verschiedene Penicillinderivate, abhängig vom verwendeten Nukleophil.
Wissenschaftliche Forschungsanwendungen
Benzylpenicillin-Procain hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie
- Wird als Referenzstandard in Qualitätsprüfungen und Assays verwendet .
- Wird auf seinen Abbau in wässrigen Lösungen unter Verwendung von Photokatalysatoren untersucht .
Biologie
- Wird auf seine Auswirkungen auf physiologische Parameter wie Herzfrequenz und Gliedmaßenbewegung in Tierstudien untersucht .
Medizin
- Wird häufig zur Behandlung bakterieller Infektionen wie Syphilis, Anthrax und Lungenentzündung verwendet .
- Wird in Bioäquivalenzstudien eingesetzt, um die Wirksamkeit und Sicherheit von generischen Formulierungen zu gewährleisten .
Industrie
Wirkmechanismus
Benzylpenicillin-Procain entfaltet seine antibakterielle Wirkung durch Hemmung der bakteriellen Zellwandsynthese. Es bindet an Penicillin-bindende Proteine (PBPs) an der bakteriellen Zellwand und hemmt den letzten Transpeptidierungsschritt der Peptidoglykansynthese. Diese Hemmung verhindert die Bildung von Quervernetzungen in der bakteriellen Zellwand, was zur Zelllyse und zum Zelltod führt . Die Procain-Komponente wirkt als Lokalanästhetikum und reduziert Schmerzen an der Injektionsstelle .
Wirkmechanismus
Penicillin G procaine exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell wall, inhibiting the final transpeptidation step of peptidoglycan synthesis. This inhibition prevents the formation of cross-links in the bacterial cell wall, leading to cell lysis and death . The procaine component acts as a local anesthetic, reducing pain at the injection site .
Vergleich Mit ähnlichen Verbindungen
Benzylpenicillin-Procain wird häufig mit anderen Penicillinderivaten wie Penicillin G-Natrium, Penicillin G-Benzathin und Amoxicillin verglichen:
Penicillin G-Natrium: Löslicher und schneller resorbiert, geeignet für die intravenöse Verabreichung.
Penicillin G-Benzathin: Am wenigsten löslich, aber am stabilsten, bietet eine verlängerte Wirkung.
Amoxicillin: Ein Penicillin-artiges Antibiotikum mit einem breiteren Wirkungsspektrum und oraler Verabreichung.
Benzylpenicillin-Procain ist einzigartig aufgrund seiner Kombination mit Procain, das langwirkende Effekte bietet und Schmerzen an der Injektionsstelle reduziert .
Eigenschaften
IUPAC Name |
2-(diethylamino)ethyl 4-aminobenzoate;3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S.C13H20N2O2.H2O/c1-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9;1-3-15(4-2)9-10-17-13(16)11-5-7-12(14)8-6-11;/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);5-8H,3-4,9-10,14H2,1-2H3;1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZDCMKVLEYCGQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC(=O)C1=CC=C(C=C1)N.CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H40N4O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
588.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


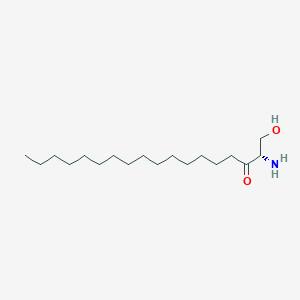
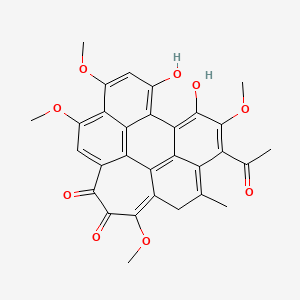

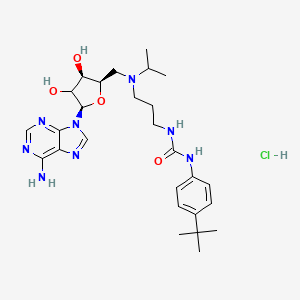
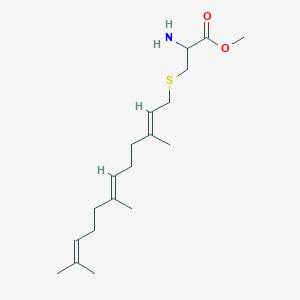
![(2S)-2-amino-5-[[amino-(prop-2-enylamino)methylidene]amino]pentanoic acid;hydrochloride](/img/structure/B8117892.png)

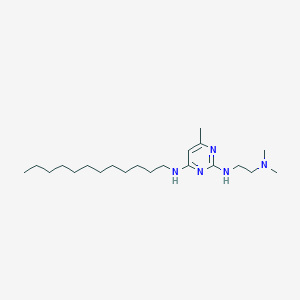


![cyclo[DL-Abu-Abu(2,3-dehydro)-Sar-Unk-DL-Ala(Unk)-DL-aMeGly(Ac)-Gly]](/img/structure/B8117910.png)
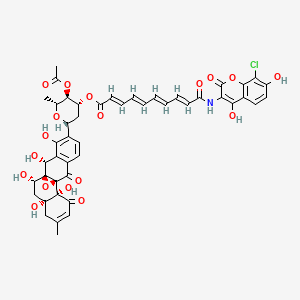
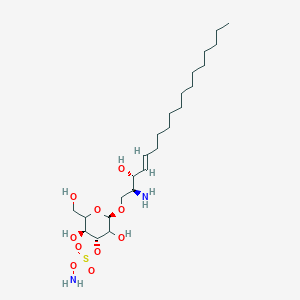
![(17-Hydroxy-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6-dien-17-yl)methyl hexadecanoate](/img/structure/B8117932.png)
